Enhanced Hydrophilicity: LogP Reduction of 0.92 Units Versus the Unsubstituted Parent
The 3‑hydroxy substitution lowers the calculated logP from 2.981 (unsubstituted parent) to 2.0561, a reduction of 0.92 log units [1]. This shift indicates significantly higher aqueous solubility and reduced membrane permeability, which can improve oral absorption for compounds suffering from excessive lipophilicity.
| Evidence Dimension | Calculated logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 2.0561 |
| Comparator Or Baseline | 6,7,8,9‑Tetrahydro‑5H‑cyclohepta[b]pyridine: 2.981 |
| Quantified Difference | ΔlogP = –0.9249 |
| Conditions | Computational prediction; target data from Leyan, comparator from SpringerMaterials |
Why This Matters
A logP difference of nearly one unit can alter solubility and CYP450 metabolism profiles, making the 3‑OH compound the preferred choice when lower lipophilicity is required to meet lead‑optimization criteria.
- [1] Springer Materials. 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine; Calculated Log P: 2.981. https://materials.springer.com/substanceprofile/docs/smsid_suhivpuvqrhxgepx (accessed 2026-05-06). View Source
